molecular formula C12H14F3NO B7510361 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide

3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide

Cat. No.: B7510361
M. Wt: 245.24 g/mol
InChI Key: SQVRQRMEGOKHKR-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 267.31 g/mol.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to bind to the cannabinoid receptor CB2, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide is its high purity and stability, which makes it a suitable reagent for various lab experiments. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, this compound may have off-target effects on other enzymes and receptors, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide. One potential direction is the development of this compound-based fluorescent probes for the detection of specific biological molecules. Another direction is the investigation of this compound as a potential drug candidate for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its potential off-target effects.

Synthesis Methods

The synthesis of 3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide involves the reaction of 2-propan-2-ylphenylamine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as proteins and nucleic acids. In addition, this compound has been used as a reagent in organic synthesis for the preparation of various compounds.

Properties

IUPAC Name

3,3,3-trifluoro-N-(2-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8(2)9-5-3-4-6-10(9)16-11(17)7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVRQRMEGOKHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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